molecular formula C13H11N5O2 B14385317 6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one CAS No. 88236-32-2

6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14385317
CAS No.: 88236-32-2
M. Wt: 269.26 g/mol
InChI Key: YCZJMJUJNSOANX-UHFFFAOYSA-N
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Description

6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a triazole ring, a pyrimidine ring, and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrimidine ring can be synthesized via a Biginelli reaction involving an aldehyde, a β-keto ester, and urea. The final step involves the formation of the cyclohexadienone moiety through a Diels-Alder reaction between a diene and a dienophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), amines, thiols

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of dihydrotriazole derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound in drug discovery.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structure and biological activity.

Industry

In the industrial sector, it is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring, a pyrimidine ring, and a cyclohexadienone moiety. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Properties

CAS No.

88236-32-2

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

2-[6-[5-(hydroxymethyl)triazol-1-yl]pyrimidin-4-yl]phenol

InChI

InChI=1S/C13H11N5O2/c19-7-9-6-16-17-18(9)13-5-11(14-8-15-13)10-3-1-2-4-12(10)20/h1-6,8,19-20H,7H2

InChI Key

YCZJMJUJNSOANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N3C(=CN=N3)CO)O

Origin of Product

United States

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